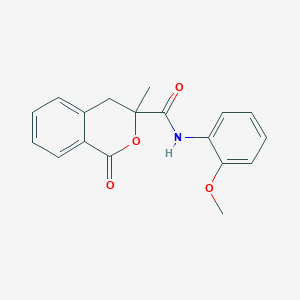

N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Isochromanker, eine Methoxyphenylgruppe und eine Carboxamidfunktionalität umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-carboxamid umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Isochromankernes, der durch eine Cyclisierungsreaktion geeigneter Vorläufer unter sauren oder basischen Bedingungen erzielt werden kann. Die Methoxyphenylgruppe wird dann über eine Substitutionsreaktion eingeführt, und die Carboxamidfunktionalität wird durch eine Amidkupplungsreaktion unter Verwendung von Reagenzien wie Carbodiimiden oder anderen Kupplungsmitteln hinzugefügt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Minimierung von Abfall und Energieverbrauch umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the isochromene core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via a substitution reaction, and the carboxamide functionality is added through an amide coupling reaction using reagents such as carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine, Thiole). Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung hat sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten untersucht, einschließlich seiner Rolle als Enzyminhibitor oder Rezeptormodulator.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet, oder die Rezeptoraktivität modulieren, indem es mit Rezeptorbindungsdomänen interagiert. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren .

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

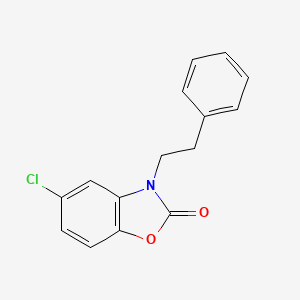

Ähnliche Verbindungen umfassen andere Isochromanderivate und methoxyphenylhaltige Moleküle. Beispiele sind:

- N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amin

- 2-(4-Iod-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamin .

Einzigartigkeit

Was N-(2-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-carboxamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .

Eigenschaften

Molekularformel |

C18H17NO4 |

|---|---|

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

InChI |

InChI=1S/C18H17NO4/c1-18(11-12-7-3-4-8-13(12)16(20)23-18)17(21)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

LMGQXVPAKSXSBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125450.png)

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)

![2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125466.png)

![3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12125470.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B12125478.png)

![Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12125514.png)

![{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B12125522.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)

![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)

![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)